2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may involve the use of carbon disulfide in alkaline alcoholic solutions or reactions with aromatic aldehydes . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division . This inhibition can lead to the disruption of cellular processes, making the compound effective against rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide can be compared with other benzimidazole derivatives, such as:
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties.
Properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-20-15-11-7-6-10-14(15)19-17(20)22-12-16(21)18-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVNIZQEAXTKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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